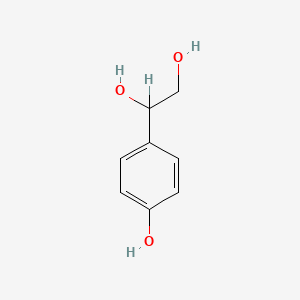

1-(4-Hydroxyphenyl)ethan-1,2-diol

Übersicht

Beschreibung

1-(4-Hydroxyphenyl)ethane-1,2-diol is a compound that has been studied for various applications, including its role in the synthesis of liquid crystalline polyethers, molecular structure analyses, and chemical properties. This compound's relevance extends into fields such as polymer science and crystal engineering due to its unique chemical structure and properties.

Synthesis Analysis

The synthesis of derivatives of 1-(4-Hydroxyphenyl)ethane-1,2-diol involves various chemical reactions to introduce different substituents that can significantly affect the compound's physical and chemical properties. For example, Percec and Zuber (1992) detailed the synthesis of flexible polyethers based on 1-(4-Hydroxyphenyl)-2-(2-R-4-hydroxyphenyl)ethane with different substituents, showing how these modifications impact the resulting polyethers' phase transition temperatures and thermodynamic parameters (Percec & Zuber, 1992).

Molecular Structure Analysis

Studies on the molecular structure of 1-(4-Hydroxyphenyl)ethane-1,2-diol and its derivatives reveal complex hydrogen-bonded structures that can form three-dimensional frameworks. This is demonstrated in the work of Bényei et al. (1998) and Zakaria et al. (2002), where the hydrogen-bonded structure of 1,1,1-tris(4-hydroxyphenyl)ethane derivatives shows intricate patterns of interconnection, illustrating the structural versatility of this compound and its derivatives (Bényei et al., 1998); (Zakaria et al., 2002).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, including oxidation and transesterification, which are pivotal in synthesizing complex molecules. Schofield et al. (1971) reported the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane, leading to benzofuran derivatives, indicating the compound's reactivity towards oxidative conditions (Schofield et al., 1971).

Physical Properties Analysis

The physical properties, such as phase transition temperatures and thermodynamic parameters, of polyethers based on 1-(4-Hydroxyphenyl)ethane-1,2-diol, are significantly influenced by the nature and position of substituents on the phenyl rings. These properties are crucial in determining the materials' applications in various domains, including liquid crystalline materials and polymers.

Chemical Properties Analysis

The chemical properties of 1-(4-Hydroxyphenyl)ethane-1,2-diol derivatives are characterized by their reactivity in various chemical transformations, including polymerization and coupling reactions. These reactions are essential for creating materials with specific characteristics and functionalities, such as dendritic aliphatic polyesters, which have been explored for their potential applications in different fields (Ihre et al., 1996).

Wissenschaftliche Forschungsanwendungen

Antikoagulanswirkung

„1-(4-Hydroxyphenyl)ethan-1,2-diol“ hat nachweislich signifikante antikoagulative Wirkungen. Es wurde aus der Radix von Angelica sinensis isoliert und verlängert die Thrombinzeit . Dies deutet darauf hin, dass es zur Vorbeugung und Behandlung thrombotischer Erkrankungen eingesetzt werden könnte .

Traditionelle Chinesische Medizin

Diese Verbindung ist ein Derivat der Ferulasäure, die einer der Hauptbestandteile von Danggui ist, einem traditionellen chinesischen Arzneimittel. Danggui wird häufig in Rezepten und zusammengesetzten Formeln angewendet, um die Durchblutung zu fördern, das Blut zu nähren, die Menstruation zu regulieren, Schmerzen zu lindern und so weiter .

Behandlung von Herz-Kreislauf-Erkrankungen

Die Verbindung wird in Asien häufig zur Behandlung von Herz-Kreislauf-Erkrankungen verschrieben. Es wurde gezeigt, dass sie die Thrombozytenaggregation hemmt, die Thrombusbildung verhindert und die Blutflüssigkeit verbessert .

Neuroprotektion

Die Verbindung hat nachweislich neuroprotektive Wirkungen. Es ist einer der bioaktiven Bestandteile von Danggui, von dem gezeigt wurde, dass es Neuronen schützt .

Antitumoraktivität

„this compound“ hat nachweislich Antitumoraktivitäten. Dies deutet darauf hin, dass es bei der Entwicklung neuer Antitumormittel eingesetzt werden könnte .

Entzündungshemmende Wirkung

Die Verbindung hat nachweislich entzündungshemmende Wirkungen. Dies deutet darauf hin, dass es zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden könnte .

Antioxidative Wirkung

Die Verbindung hat nachweislich antioxidative Wirkungen. Dies deutet darauf hin, dass es zur Vorbeugung und Behandlung von Krankheiten eingesetzt werden könnte, die durch oxidativen Stress verursacht werden .

Demulgierung bei der Polymerflutung

Ein neuartiges verzweigtes Polyether wurde mit „this compound“ als Kern hergestellt. Der verzweigte Polyether zeigte gute Demulgierungseigenschaften für Wasser-in-Rohöl-Emulsionen (W/O), was auf mögliche Anwendungen in der Ölindustrie hindeutet .

Wirkmechanismus

Target of Action

1-(4-Hydroxyphenyl)ethane-1,2-diol is an active constituent of the aerial parts of Angelica sinensis . It has been found to significantly inhibit the growth of Aeromonas hydrophila , indicating that this bacterium could be a primary target.

Mode of Action

This suggests that the compound may interact with its targets in a way that inhibits bacterial growth and prolongs thrombin time .

Biochemical Pathways

Given its anticoagulative properties , it can be inferred that the compound may influence pathways related to blood coagulation.

Result of Action

The molecular and cellular effects of 1-(4-Hydroxyphenyl)ethane-1,2-diol’s action are likely multifaceted, given its anticoagulative and antibiotic activities . It appears to inhibit the growth of certain bacteria and prolong thrombin time , which could have various downstream effects on cellular processes and overall health.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1-(4-Hydroxyphenyl)ethane-1,2-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a derivative of ferulic acid, which is known for its anticoagulant properties . The compound interacts with enzymes involved in the metabolic pathways of phenolic compounds, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

1-(4-Hydroxyphenyl)ethane-1,2-diol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can prolong thrombin time, indicating its potential impact on blood coagulation processes . Additionally, it may affect other cellular functions, such as antioxidant activity and anti-inflammatory responses.

Molecular Mechanism

The molecular mechanism of 1-(4-Hydroxyphenyl)ethane-1,2-diol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity. For example, it has been shown to inhibit platelet aggregation, which is a critical step in blood clot formation . These interactions at the molecular level are essential for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Hydroxyphenyl)ethane-1,2-diol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of 1-(4-Hydroxyphenyl)ethane-1,2-diol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticoagulant activity. At higher doses, it may cause toxic or adverse effects. For instance, high doses of the compound have been associated with prolonged thrombin time, which could lead to excessive bleeding . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

1-(4-Hydroxyphenyl)ethane-1,2-diol is involved in various metabolic pathways, including those related to phenolic compounds. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity . Understanding these pathways is essential for elucidating the compound’s role in metabolism.

Transport and Distribution

The transport and distribution of 1-(4-Hydroxyphenyl)ethane-1,2-diol within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different tissues . Understanding the transport and distribution mechanisms is important for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 1-(4-Hydroxyphenyl)ethane-1,2-diol is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s biochemical effects and interactions with other biomolecules . Understanding the subcellular localization is crucial for elucidating the compound’s role in cellular processes.

Eigenschaften

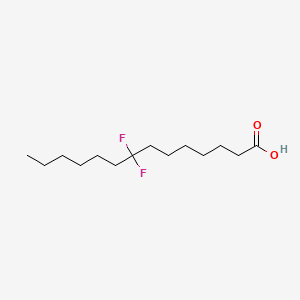

IUPAC Name |

1-(4-hydroxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRWCSXMABWFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946602 | |

| Record name | 1-(4-Hydroxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2380-75-8 | |

| Record name | 4-Hydroxyphenethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there any structural analogs of 1-(4-Hydroxyphenyl)ethane-1,2-diol found in nature with known biological activities?

A2: Yes, a structurally similar compound, eugenitol (4-hydroxyphenyl)ethane-1,2-diol 1-acetate), was isolated alongside 1-(4-Hydroxyphenyl)ethane-1,2-diol from the endophytic fungus Diaporthe eucalyptorum KY-9, found in association with the Melia azedarach tree. [] Interestingly, eugenitol exhibited antifungal activity against the plant pathogen Alternaria solani. [] This suggests that modifications to the 1-(4-Hydroxyphenyl)ethane-1,2-diol structure, such as acetylation, could impact its biological activity and potentially open avenues for developing antifungal agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.